4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate
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Overview
Description
“4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate” is a compound that has been studied in the context of its attachment to Mo2 quadruple bonds . It is synthesized from the reactions between Mo2(TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) .
Synthesis Analysis
The synthesis of “4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate” involves the reactions between Mo2(TiPB)4, where TiPB = 2,4,6-triisopropylbenzoate and two equivalents of the carboxylic acid LH (LH = 4-nitrobenzoic acid and 4′-nitro [1,1′-biphenyl]-4-carboxylic acid) . The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of the nanostructured materials .
Molecular Structure Analysis
The molecular structure of “4-Nitrophenyl [1,1’-biphenyl]-4-carboxylate” is complex and has been studied using various spectroscopic techniques . The structure has been analyzed using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) methods .
Chemical Reactions Analysis
The compound has been involved in the catalytic reduction of 4-nitrophenol (4-NP), which is a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing this catalytic reduction .
Scientific Research Applications
Photoreagents for Protein Crosslinking and Affinity Labeling
4-Nitrophenyl ethers, including derivatives of 4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate, are highlighted for their potential as high-yield photoreagents suitable for protein crosslinking and affinity labeling. These compounds are inactive under dark biological conditions but react quantitatively with amines upon irradiation, making them promising for bioconjugation applications without obstructing active sites on target molecules (Jelenc, Cantor, & Simon, 1978).
Chemosensors for Biologically Important Ions
In the field of chemical sensing, 4-nitrophenyl derivatives have been utilized as signaling units in colorimetric sensors for detecting biologically significant anions such as fluoride and carboxylate ions. These sensors operate by selectively binding anions, offering a simple and effective approach for monitoring these species in various environments (Kim et al., 2006).
Modification of Electrode Surfaces
The electrochemical modification of glassy carbon electrodes using 4-nitrophenyl and 4-carboxyphenyl groups has been studied for enhancing electrochemical responses. This modification facilitates selective permeability and electrostatic interactions, proving essential for developing sensitive electrochemical sensors and devices (Saby et al., 1997).
Fluorescent Chloride Sensor Development
4-Nitrophenyl derivatives have been explored for their utility in creating optical sensors, specifically for chloride ion detection. Such applications underscore the versatility of these compounds in designing fluorescent probes that respond to environmental changes, highlighting their role in analytical chemistry (Das, Mohar, & Bag, 2021).
Catalysis and Material Science
This compound and its derivatives have found applications in catalysis, particularly in the reduction of nitrophenol compounds. These materials, often supported on nanocomposites, demonstrate effective catalytic activities, showcasing the potential of 4-nitrophenyl derivatives in environmental remediation and material science (Alshehri et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s known that nitrophenol derivatives can undergo cytochrome p-450 dependent reduction to form reactive species . These reactive species can interact with DNA and perturb its normal functions in different pathogens .
Biochemical Pathways
For instance, 2-chloro-4-nitrophenol (2C4NP) is degraded via the 1,2,4-benzenetriol (BT) pathway in certain bacteria .
Pharmacokinetics
In silico studies on similar compounds suggest that they obey all five rules with good bioavailability .
Result of Action
Similar compounds have been found to have a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Action Environment
Similar compounds have been found to be stable at room temperature
Properties
IUPAC Name |
(4-nitrophenyl) 4-phenylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-19(24-18-12-10-17(11-13-18)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPTAXOHHMTJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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